molecular formula C27H28ClN5O9S3 B1668823 Cefcanel daloxate CAS No. 97275-40-6

Cefcanel daloxate

Numéro de catalogue B1668823
Numéro CAS: 97275-40-6
Poids moléculaire: 661.7 g/mol
Clé InChI: HFVATKYQUGKLGL-NHTDIDGASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cefcanel daloxate, also known as KY-109, is a pro-drug designed to improve the oral absorption of KY-087 . The antimicrobial activities of KY-087 against clinically isolated Gram-positive organisms were superior to those of CEX and CCL . The antimicrobial activities of KY-087 against Gram-negative organisms, such as Enterobacter sp., Serratia, and Pseudomonas sp., were less active .


Synthesis Analysis

Cefcanel daloxate is a double cephem ester of cefcanel . It is the active principle released in the body after uptake of an intermediate cephem mono ester . The pharmacokinetics of cefcanel following a single oral dose of cefcanel daloxate hydrochloride 300 mg has been studied in healthy volunteers and patients with various degrees of stable renal insufficiency .


Molecular Structure Analysis

The molecular formula of Cefcanel daloxate is C27H28ClN5O9S3 . The InChIKey is HFVATKYQUGKLGL-PCQLZLFJSA-N .


Chemical Reactions Analysis

The pharmacokinetics of cefcanel following a single oral dose of cefcanel daloxate hydrochloride 300 mg has been studied . The concentrations of cefcanel in plasma and urine were measured using high-performance liquid chromatography .


Physical And Chemical Properties Analysis

Cefcanel daloxate is a small molecule drug . The CAS Registry number is 92602-21-6 .

Applications De Recherche Scientifique

  • Pharmacokinetics and Renal Function Assessment Cefcanel daloxate hydrochloride, a new oral cephalosporin prodrug, has been studied for its pharmacokinetics in healthy volunteers and patients with various degrees of impaired renal function. The study found that cefcanel renal clearance and fraction excreted in urine were linearly correlated with renal function, suggesting that dosage adjustments may not be necessary even in pre-uraemic patients (Edwall et al., 1994).

  • In Vivo Efficacy Comparison The in vivo efficacy of cefcanel daloxate was compared with cefaclor using a thigh infection model in mice. The study demonstrated similar effectiveness of both drugs in reducing bacterial counts by approximately 90% (Magni & Lionell, 1990).

  • Metabolite Pharmacokinetics A study on the pharmacokinetics of the main metabolites of cefcanel daloxate hydrochloride showed that after oral administration, the absolute oral bioavailability of cefcanel was approximately 40%. The renal clearances of cefcanel indicated almost complete excretion in urine as unmetabolized drug after intravenous administration (Edwall et al., 1993).

  • Comparative Efficacy in Urinary Tract Infections A study comparing cefcanel daloxate with amoxicillin for treating acute uncomplicated urinary tract infections found no significant differences in outcomes between the two therapeutic regimens. Both drugs showed comparable efficacy and adverse effects (Nicolle et al., 1993).

  • Efficacy in Pharyngotonsillitis Treatment A randomized, double-blind multicenter study evaluated the efficacy, safety, and tolerance of cefcanel daloxate in treating acute pharyngotonsillitis. The study concluded that cefcanel daloxate 300 mg bid was as effective and well-tolerated as phenoxymethylpenicillin 300 mg tid in the treatment (Grunfeld et al., 1994).

  • Treatment of Maxillary Sinusitis In a study comparing cefcanel daloxate with cefaclor for treating acute purulent maxillary sinusitis, both drugs were found to be highly effective with minimal adverse events. The study concluded no significant differences in efficacy between the two treatment groups (Köhler & Schenk, 1995).

  • Antibacterial Activity Assessment Research evaluating the antibacterial activity of cefcanel against a range of bacteria showed that it was more active than other cephalosporins against certain bacterial species like Escherichia coli, Klebsiella aerogenes, and Proteus mirabilis. Cefcanel also displayed reasonable susceptibility towards Haemophilus influenzae and Branhamella catarrhalis (Bergan & da Fonseca, 1993).

Propriétés

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2R)-2-[(2S)-2-aminopropanoyl]oxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O9S3/c1-12(28)24(35)41-20(15-7-5-4-6-8-15)21(33)29-18-22(34)32-19(25(36)38-9-17-13(2)39-27(37)40-17)16(10-42-23(18)32)11-43-26-31-30-14(3)44-26/h4-8,12,18,20,23H,9-11,28H2,1-3H3,(H,29,33)/t12-,18+,20+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMYEZPDRKXESR-XHSUIHOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)OC(=O)C(C)N)CSC5=NN=C(S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)OC(=O)[C@H](C)N)CSC5=NN=C(S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefcanel daloxate

CAS RN

97275-40-6
Record name Cefcanel daloxate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097275406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFCANEL DALOXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9693UHF82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefcanel daloxate
Reactant of Route 2
Reactant of Route 2
Cefcanel daloxate
Reactant of Route 3
Cefcanel daloxate
Reactant of Route 4
Cefcanel daloxate
Reactant of Route 5
Reactant of Route 5
Cefcanel daloxate
Reactant of Route 6
Reactant of Route 6
Cefcanel daloxate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.